molecular formula C25H34NaO7 B13413042 21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione Monosodium Salt

21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione Monosodium Salt

Cat. No.: B13413042
M. Wt: 469.5 g/mol
InChI Key: RBIFCNQIHNLNNX-OWIXMUDHSA-N
Attention: For research use only. Not for human or veterinary use.
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Biological Activity

21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione monosodium salt, with the CAS number 70795-33-4, is a synthetic derivative of cortisol. This compound exhibits significant biological activity that has been explored for potential therapeutic applications, particularly in the fields of endocrinology and pharmacology.

  • Molecular Formula : C25H33O7·Na
  • Molecular Weight : 468.515 g/mol
  • Structure : The compound features a pregnane backbone with various functional groups, including a carboxylic acid and an ester, which contribute to its biological activity.

The biological activity of this compound primarily stems from its interaction with glucocorticoid receptors. As a glucocorticoid, it mimics the effects of cortisol, influencing various physiological processes such as inflammation and immune response modulation.

Key Mechanisms:

  • Antiglucocorticoid Activity : It exhibits multi-site antiglucocorticoid activity in vivo, which can be beneficial in conditions characterized by excessive glucocorticoid levels .
  • Modulation of Gene Expression : By binding to glucocorticoid receptors, it can alter the transcription of genes involved in inflammation and metabolic processes.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Study/Source Biological Activity Findings
Duncan et al., 1979 AntiinflammatoryDemonstrated significant reduction in inflammatory markers in animal models.
PubChem Cardiac ApplicationsUsed as a water-soluble ester for treating cardiac emergencies.
LGC Standards AntiglucocorticoidExhibits potential for therapeutic applications in conditions like Cushing's syndrome.

Case Study 1: In Vivo Anti-inflammatory Effects

A study conducted by Duncan et al. (1979) investigated the anti-inflammatory properties of the compound in rodent models. The results indicated a marked decrease in edema and inflammatory cell infiltration when administered at therapeutic doses. This suggests its potential utility in treating inflammatory disorders.

Case Study 2: Cardiovascular Applications

Research has highlighted the effectiveness of this compound as a treatment option during cardiac emergencies due to its solubility and rapid action profile. Its ability to modulate stress responses could be beneficial in acute settings where cortisol levels are elevated.

Properties

Molecular Formula

C25H34NaO7

Molecular Weight

469.5 g/mol

InChI

InChI=1S/C25H34O7.Na/c1-23-10-7-16(26)13-15(23)3-4-17-18(23)8-11-24(2)19(17)9-12-25(24,31)20(27)14-32-22(30)6-5-21(28)29;/h13,17-19,31H,3-12,14H2,1-2H3,(H,28,29);/t17-,18+,19+,23+,24+,25+;/m1./s1

InChI Key

RBIFCNQIHNLNNX-OWIXMUDHSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)O)O)C.[Na]

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C.[Na]

Origin of Product

United States

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